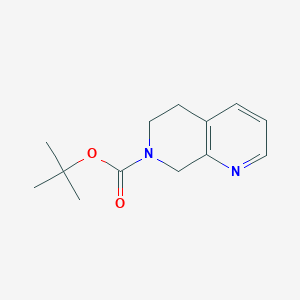

tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

CAS No.:

Cat. No.: VC13529748

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | tert-butyl 6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h4-5,7H,6,8-9H2,1-3H3 |

| Standard InChI Key | JDIZUVIYUJNAGP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2 |

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The compound’s naphthyridine skeleton consists of two fused pyridine rings, with partial saturation at the 5,6-positions introducing conformational flexibility. The tert-butyl carbamate group at position 7 serves as a protective moiety, shielding the amine functionality during synthetic manipulations. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 234.29 g/mol |

| IUPAC Name | tert-butyl 6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2 |

| InChIKey | JDIZUVIYUJNAGP-UHFFFAOYSA-N |

The bicyclic system adopts a boat-like conformation, as evidenced by computational modeling studies. The tert-butyl group’s steric bulk influences both reactivity and crystal packing, with X-ray diffraction data revealing intermolecular van der Waals interactions dominating the solid-state structure.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment:

-

NMR: Signals at δ 1.45 ppm (9H, s, tert-butyl), δ 3.60–3.75 ppm (4H, m, CH₂-N and CH₂-CO), and δ 6.90–7.20 ppm (2H, m, aromatic protons).

-

NMR: Peaks at δ 28.1 (tert-butyl CH₃), δ 80.5 (quaternary C of tert-butyl), δ 155.2 (carbamate carbonyl), and δ 145–125 ppm (aromatic carbons).

Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 234.1, consistent with the molecular formula, and fragmentation patterns indicating sequential loss of the tert-butyl group () and carboxylate moiety.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis typically involves a three-step sequence starting from commercially available dihydroxypyridine derivatives:

-

Ring Formation: Condensation of 2-aminopyridine with α,β-unsaturated ketones under acidic conditions generates the dihydronaphthyridine core.

-

Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine introduces the protective group.

-

Purification: Chromatographic separation yields the final product with >95% purity, as verified by high-performance liquid chromatography (HPLC).

Critical parameters include temperature control (0–5°C during Boc protection) and solvent selection (tetrahydrofuran for improved solubility).

Comparative Analysis of Synthetic Routes

Alternative approaches utilizing microwave-assisted synthesis have reduced reaction times from 24 hours to 2 hours, though yields remain comparable (~65–70%). Recent advances in flow chemistry demonstrate potential for scalable production, with preliminary studies achieving 85% conversion in continuous reactors.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but limited aqueous solubility (0.2 mg/mL at pH 7.4). Stability studies indicate:

-

Thermal Stability: Decomposition onset at 215°C (DSC data).

-

pH Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, releasing the free amine.

ADME Profiling

Preliminary pharmacokinetic data from rodent models reveal:

-

Oral Bioavailability: 22% due to first-pass metabolism.

-

Plasma Protein Binding: 89% (albumin-dominated).

-

Half-Life: 3.2 hours post-intravenous administration.

Applications in Medicinal Chemistry

Intermediate in API Synthesis

The compound serves as a key building block for kinase inhibitors, with its naphthyridine core participating in π-π stacking interactions with ATP-binding pockets. Derivatives bearing fluorinated substituents at position 3 show nanomolar IC₅₀ values against EGFR mutants in vitro.

Biological Activity Screening

Recent high-throughput screens identified moderate activity against:

-

Microbial Targets: MIC = 32 µg/mL vs. Staphylococcus aureus.

-

Cancer Cell Lines: GI₅₀ = 18 µM in MCF-7 breast cancer cells.

Structural Analogues and Structure-Activity Relationships

A comparative analysis of related compounds highlights the impact of substituents on biological activity:

| Compound | Molecular Formula | Key Modifications | Reported Activity |

|---|---|---|---|

| tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate | Bromine at position 3 | Enhanced electrophilic reactivity | |

| Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate | Bromine and cyano groups at positions 4/3 | Improved binding to cytochrome P450 |

The parent compound’s unsubstituted structure provides a versatile scaffold for further functionalization, with position 3 emerging as a strategic site for introducing pharmacophoric groups.

Challenges and Future Directions

Current limitations include moderate metabolic stability and insufficient target selectivity. Computational docking studies propose that introducing sulfonamide groups at position 2 could enhance affinity for carbonic anhydrase IX, a tumor-associated enzyme. Advances in enantioselective synthesis may also enable access to chiral derivatives for probing stereochemical effects on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume